

(5R)-BW-4030W92 role in substance P mediation

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Compound of Interest

Compound Name: (5R)-BW-4030W92

Cat. No.: B3420437

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An in-depth analysis of the available scientific literature reveals a significant information gap regarding the specific compound "**(5R)-BW-4030W92**" in the context of substance P mediation. While extensive research exists on the broader class of tachykinin NK2 receptor antagonists and their role in modulating the effects of tachykinin neuropeptides, including substance P, specific data pertaining to "**(5R)-BW-4030W92**" is not present in the public domain.

The Tachykinin Family and Their Receptors

Substance P is a well-characterized neuropeptide belonging to the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB).[1] These neuropeptides exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. Substance P exhibits the highest affinity for the NK1 receptor.[2] While it can bind to NK2 and NK3 receptors, it does so with lower affinity. The NK2 receptor, the primary focus of this inquiry, is predominantly activated by NKA.[3]

Tachykinin NK2 receptors are primarily located in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.[4] Their activation is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[5][6] Consequently, antagonists of the NK2 receptor have been a subject of interest for therapeutic intervention in conditions such as asthma, irritable bowel syndrome, and urological disorders. [4][6]

The Role of NK2 Receptor Antagonists

NK2 receptor antagonists function by competitively binding to the NK2 receptor, thereby preventing its activation by endogenous tachykinins like NKA. This blockade can mitigate the

downstream signaling cascades initiated by receptor activation. The development of small molecule antagonists for the NK2 receptor has been an active area of pharmaceutical research.[4] These antagonists are being investigated for their potential to reduce intestinal hypermotility and inflammation, making them promising candidates for treating conditions like irritable bowel syndrome.[5][6] For instance, the selective NK2 antagonist nepadutant (MEN 11420) has been shown to effectively antagonize the motility-stimulating effects of NKA in human small intestine.[7]

Lack of Specific Data for (5R)-BW-4030W92

Despite a thorough search for "(5R)-BW-4030W92," no peer-reviewed articles, patents, or other scientific documents detailing its synthesis, pharmacological properties, or mechanism of action in relation to substance P or the NK2 receptor could be identified. This suggests that "(5R)-BW-4030W92" may be an internal compound designation that has not been publicly disclosed, a compound that was discontinued in early-stage research, or a potential misnomer.

Without access to specific experimental data for "(5R)-BW-4030W92," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams. The general signaling pathway for tachykinin NK2 receptors is understood to involve G-protein coupling, but the specific nuances of modulation by an unknown antagonist cannot be detailed.[3]

In conclusion, while the role of tachykinin NK2 receptor antagonists in mediating the broader effects of the tachykinin family is well-established, information specifically on the role of "(5R)-BW-4030W92" in substance P mediation is not available in the current scientific literature. Further research and disclosure of data from the originating institution would be necessary to construct the requested technical guide.

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